molecular formula C22H22N2O4 B1667022 Ambrisentan CAS No. 177036-94-1

Ambrisentan

Cat. No. B1667022
M. Wt: 378.4 g/mol
InChI Key: OUJTZYPIHDYQMC-LJQANCHMSA-N
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Description

Ambrisentan is an orally active selective type A endothelin receptor antagonist used to treat primary pulmonary arterial hypertension and pulmonary arterial hypertension based on diagnostic classifications . It is used to treat symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs, to improve your ability to exercise and slow down the worsening of your condition .


Synthesis Analysis

A five-step synthetic method of ambrisentan starting from benzophenone was developed . The reaction methods of resolution and substitution were optimized. A stable, facilitating method of detection and efficient resolution reagent, L-phenylglycinamide, was used and helped to obtain highly optical pure intermediates .


Molecular Structure Analysis

The molecular formula of Ambrisentan is C22H22N2O4 . Its molecular weight is 378.43 . Two-dimensional NOE spectroscopy experiments were performed for S-AMB and I1 and pointed out the interactions of the aromatic moiety of the analytes and of SDS aliphatic chain with gammaCyD protons, confirming the existence of gammaCyD mixed complexes .


Chemical Reactions Analysis

Significant degradation in acidic, basic stress conditions was observed and no degradation was observed in other stress conditions . The chromatographic method was optimized using the samples generated from the forced degradation studies and the impurity-spiked solution .


Physical And Chemical Properties Analysis

Ambrisentan is 99% plasma protein bound, primarily to albumin (96.5%) and to a lesser degree alpha1-acid glycoprotein . It is metabolized primarily by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S,1A3S to form ambrisentan glucuronide .

Safety And Hazards

Ambrisentan may cause serious side effects. Call your doctor at once if you have: severe shortness of breath, wheezing, cough with foamy mucus, chest pain; swelling, tiredness, rapid weight gain; low red blood cells (anemia)–pale skin, unusual tiredness, feeling light-headed or short of breath, cold hands and feet; or liver problems–loss of appetite, stomach pain (upper right side), nausea, vomiting, fever, itching, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes) .

Future Directions

Ambrisentan is used alone or in combination with tadalafil (Adcirca, Cialis) to treat pulmonary arterial hypertension (PAH, high blood pressure in the vessels that carry blood to the lungs). It may improve the ability to exercise and slow the worsening of symptoms in people with PAH . Future research directions include exploring novel therapeutics in development .

properties

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046282
Record name Ambrisentan
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Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH.
Record name Ambrisentan
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Mechanism of Action

Endothelin-1 (ET-1) is an endogenous peptide that acts on the endothelin type A (ETA) and endothelin type B (ETB) receptors in vascular smooth muscle and endothelium. ETA-mediated actions include vasoconstriction and cell proliferation, whereas ETB predominantly mediates vasodilation, anti-proliferation, and ET-1 clearance. In patients with pulmonary arterial hypertension, ET-1 levels are increased and correlate with increased right arterial pressure and severity of disease. Ambrisentan is one of several newly developed vasodilator drugs that selectively target the endothelin type A (ETA) receptor, inhibiting its action and preventing vasoconstriction. Selective inhibition of the ETA receptor prevents phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation. Endothelin type B (ETB) receptor function is not significantly inhibited, and nitric oxide and prostacyclin production, cyclic GMP- and cyclic AMP-mediated vasodilation, and endothelin-1 (ET-1) clearance is preserved.
Record name Ambrisentan
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Product Name

Ambrisentan

CAS RN

177036-94-1
Record name Ambrisentan
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Record name Ambrisentan [INN:BAN:JAN]
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Record name Ambrisentan
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Record name Ambrisentan
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Record name (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid
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Record name AMBRISENTAN
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Melting Point

165-168 °C
Record name Ambrisentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06403
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,000
Citations
JE Frampton - American Journal of Cardiovascular Drugs, 2011 - Springer
… first dose of ambrisentan (median 1.4 months); follow-up RHC data were collected at various intervals after the first dose of ambrisentan (median 13.5 months). Ambrisentan produced …
Number of citations: 52 link.springer.com
JD Croxtall, SJ Keam - Drugs, 2008 - Springer
… Ambrisentan is a selective ET A receptor antagonist. This article provides an overview of the pharmacological profile of ambrisentan, and reviews its clinical efficacy and tolerability in …
Number of citations: 38 link.springer.com
RJ Barst - Vascular health and risk management, 2007 - ncbi.nlm.nih.gov
… Ambrisentan was well tolerated with a lower incidence and severity of liver function test … Ambrisentan does not induce or inhibit P450 enzymes; therefore, ambrisentan is unlikely to affect …
Number of citations: 108 www.ncbi.nlm.nih.gov
N Galié, D Badesch, R Oudiz, G Simonneau… - Journal of the American …, 2005 - jacc.org
Objectives : The purpose of this study was to examine the efficacy and safety of four doses of ambrisentan, an oral endothelin type A receptor-selective antagonist, in patients with …
Number of citations: 654 www.jacc.org
N Galiè, H Olschewski, RJ Oudiz, F Torres, A Frost… - Circulation, 2008 - Am Heart Assoc
… The 6-minute walk distance increased in all ambrisentan groups; mean … mg ambrisentan, respectively, and 32 m (P=0.022) and 59 m (P<0.001) in ARIES-2 for 2.5 and 5 mg ambrisentan…
Number of citations: 221 www.ahajournals.org
RJ Oudiz, N Galiè, H Olschewski, F Torres… - Journal of the American …, 2009 - jacc.org
… This study evaluated the safety and efficacy of ambrisentan for a period of 2 years in … intervals of ambrisentan exposure for patients who initially received ambrisentan or placebo in the …
Number of citations: 320 www.jacc.org
R Cartin-Ceba, K Swanson, V Iyer, RH Wiesner… - Chest, 2011 - Elsevier
Background Ambrisentan is a selective endothelin-receptor antagonist that is approved by the US Food and Drug Administration for the treatment of pulmonary arterial hypertension. We …
Number of citations: 151 www.sciencedirect.com
G Raghu, J Behr, KK Brown, JJ Egan… - Annals of internal …, 2013 - acpjournals.org
… Although it was hoped that treatment with ambrisentan would prevent or decrease the rate of disease progression, the results of this study indicate that ambrisentan actually increases …
Number of citations: 558 www.acpjournals.org
N Galiè, JA Barberà, AE Frost… - … England Journal of …, 2015 - Mass Medical Soc
… initial combination therapy with 10 mg of ambrisentan plus 40 mg of tadalafil (combination-therapy group), 10 mg of ambrisentan plus placebo (ambrisentan-monotherapy group), or 40 …
Number of citations: 128 www.nejm.org
SL Hrometz, KM Shields - Annals of Pharmacotherapy, 2008 - journals.sagepub.com
… Like bosentan, ambrisentan is available orally (with once-daily dosing compared … ambrisentan relate to potential liver injury and a contraindication in pregnancy. Although ambrisentan …
Number of citations: 40 journals.sagepub.com

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